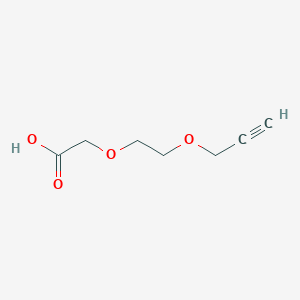
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is a versatile chemical compound with intriguing properties It is characterized by the presence of a hydroxyl group, a nitrile group, and a methylidenecyclobutyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile typically involves the following steps:
Formation of the Methylidenecyclobutyl Moiety: This can be achieved through a cycloaddition reaction, where a suitable diene and dienophile react to form the cyclobutyl ring.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or potassium permanganate.
Nitrile Group Addition: The nitrile group can be added through a cyanation reaction, where a suitable precursor is treated with a cyanide source, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often fine-tuned to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound, such as an aldehyde or ketone.
Reduction: The nitrile group can be reduced to form an amine, using reagents such as lithium aluminum hydride or hydrogen gas with a suitable catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium or platinum catalyst.
Substitution: Thionyl chloride, phosphorus tribromide, or sulfuryl chloride.
Major Products Formed
Oxidation: Aldehydes, ketones.
Reduction: Amines.
Substitution: Halides, ethers.
科学的研究の応用
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile has numerous applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophiles or electrophiles, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
3-hydroxy-3-(3-methylcyclobutyl)propanenitrile: Lacks the methylidene group, which may affect its reactivity and applications.
3-hydroxy-3-(3-ethylidenecyclobutyl)propanenitrile: Contains an ethylidene group instead of a methylidene group, leading to different chemical properties.
3-hydroxy-3-(3-methylidenecyclopropyl)propanenitrile: Features a cyclopropyl ring instead of a cyclobutyl ring, which can influence its stability and reactivity.
Uniqueness
3-hydroxy-3-(3-methylidenecyclobutyl)propanenitrile is unique due to the presence of the methylidenecyclobutyl moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
特性
CAS番号 |
2353566-04-6 |
|---|---|
分子式 |
C8H11NO |
分子量 |
137.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



